5-Iodo-1-methyluracil
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Overview
Description
5-Iodo-1-methyluracil is a small molecule . It belongs to the class of organic compounds known as halopyrimidines, which are aromatic compounds containing a halogen atom linked to a pyrimidine ring .
Synthesis Analysis
An efficient method has been developed for the preparation of halo derivatives of 6-methyluracil by employing oxidative halogenation . Elemental halogens and potassium halides were used as the halogenating agents, while NaNO3 and H2O2 were used as the oxidizing agents .Molecular Structure Analysis
The molecular formula of this compound is C5H5IN2O2 . Its average mass is 252.010 Da and its monoisotopic mass is 251.939560 Da .Chemical Reactions Analysis
Dehalogenation of 5-iodo-1,3,6-trimethyluracil in acidic medium in the presence of either KCl or KBr as the nucleophile sources proceeded as the halophilic reaction to give 1,3,6-trimethyluracil . This compound can be iodinated with ICl or IBr generated in the course of the reaction to recover the starting 5-iodo-1,3,6-trimethyluracil .Physical and Chemical Properties Analysis
The density of this compound is 2.2±0.1 g/cm3 . Its molar refractivity is 43.1±0.4 cm3 . It has 4 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .Scientific Research Applications
Synthesis and Chemical Properties
5-Iodo-1-methyluracil has been studied for its role in the synthesis of various chemical compounds. A key application is in the Sonogashira coupling process, where it is used to create 5-(alkyn-1-yl) derivatives. These derivatives then undergo further chemical reactions to produce compounds like 5,6-bis(alkyn-1-yl)pyrimidines and protected nucleosides, which are of interest in organic chemistry and pharmaceutical research (Kumarasinghe, Peterson, & Robins, 2000).
Reactivity and Transformation
The reactivity of this compound has been explored in various studies. For instance, its transformation under different conditions, like treatment with sulfuric acid or halogens, leads to the formation of other derivatives, including 1,3,6-trimethyluracil and 6-bromomethyl-1,3-dimethyluracil. This research helps in understanding the reactivity of uracil derivatives and their potential applications in synthetic chemistry (Chernikova et al., 2013).
Oxidative Halogenation
The oxidative halogenation of 6-methyluracil, leading to 5-iodo-6-methyluracil, is another area of interest. This method uses elemental halogens and potassium halides as halogenating agents, and the resulting halogenated uracils have potential applications in medicinal chemistry and drug design (Kasradze et al., 2013).
Sandmeyer Reaction
The Sandmeyer reaction, a method for preparing 5-halo-6-methyluracils, also involves this compound. This process is significant in organic synthesis, providing a pathway to high-yield, pure products of 5-halo-6-methyluracils, which are important in various chemical research fields (Chang, Hahn, Kim, & Oh, 1966).
Mechanism of Action
Target of Action
The primary target of 5-Iodo-1-methyluracil is the enzyme Dihydropyrimidine dehydrogenase [NADP (+)] in humans . This enzyme plays a crucial role in the degradation of pyrimidine bases .
Mode of Action
This compound interacts with its target, Dihydropyrimidine dehydrogenase [NADP (+)], to catalyze the reduction of uracil and thymine . This interaction results in changes in the enzyme’s activity, affecting the degradation of pyrimidine bases .
Biochemical Pathways
The interaction of this compound with Dihydropyrimidine dehydrogenase [NADP (+)] affects the pyrimidine base degradation pathway This pathway is responsible for the breakdown of pyrimidine bases, which are key components of nucleic acids
Result of Action
Its interaction with Dihydropyrimidine dehydrogenase [NADP (+)] suggests it may influence the degradation of pyrimidine bases . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-Iodo-1-methyluracil interacts with various enzymes, proteins, and other biomolecules. It is known to undergo dehalogenation in acidic medium, a process that involves the removal of the halogen atom (iodine in this case) from the molecule . This reaction can be influenced by the presence of other compounds such as KCl or KBr .
Cellular Effects
It is known that uracil derivatives can affect DNA stability and modulate cell-specific functions
Molecular Mechanism
It is known that uracil derivatives can interact with dihydropyrimidine dehydrogenase [NADP (+)], an enzyme involved in the metabolism of pyrimidine bases
Temporal Effects in Laboratory Settings
It is known that uracil derivatives can undergo various reactions over time, including dehalogenation
Metabolic Pathways
This compound is likely involved in the metabolic pathways of uracil and its derivatives. Uracil can undergo C5-methylation to form 5-methyluracil, a ubiquitous base modification of nucleic acids . The enzymes involved in this process could potentially interact with this compound.
Properties
IUPAC Name |
5-iodo-1-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCQTJWSCCBUFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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